molecular formula C14H21N5O2 B12762076 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyridinyl)- CAS No. 80712-43-2

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyridinyl)-

Katalognummer: B12762076
CAS-Nummer: 80712-43-2
Molekulargewicht: 291.35 g/mol
InChI-Schlüssel: SWEAALOBNPJHAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyridinyl)- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a pyridine ring, and various functional groups that contribute to its unique chemical properties. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyridinyl)- typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the pyridine ring via nucleophilic substitution or coupling reactions.

    Step 3: Functionalization of the piperazine ring with the dimethylamino and carbonyl groups using reagents such as dimethylamine and carbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyridinyl)- is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N′-(Methylenediphenylene)bis{4-(2-pyridinyl)-1-piperazinecarboxamide}
  • N,N′-(2-Methyl-1,3-phenylene)bis{4-(2-pyridinyl)-1-piperazinecarboxamide}
  • 1-Piperazinecarboxamide, N-[2-[4-(1,1-dimethylethyl)phenyl]ethyl]-4-[3-(trifluoromethyl)-2-pyridinyl]

Uniqueness

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyridinyl)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

80712-43-2

Molekularformel

C14H21N5O2

Molekulargewicht

291.35 g/mol

IUPAC-Name

N-(dimethylcarbamoyl)-N-methyl-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C14H21N5O2/c1-16(2)13(20)17(3)14(21)19-10-8-18(9-11-19)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3

InChI-Schlüssel

SWEAALOBNPJHAX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.